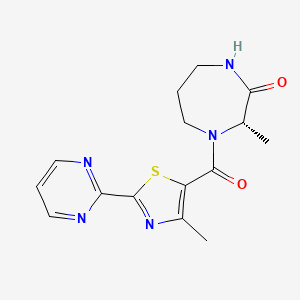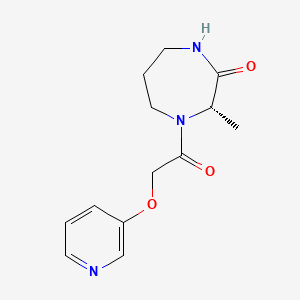![molecular formula C17H21N5O2 B7352297 (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one, also known as MTDP, is a synthetic compound that belongs to the class of diazepines. It has been studied for its potential applications in medical research as a modulator of certain biological pathways.
Wirkmechanismus
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one exerts its effects through modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory retention. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its potency and selectivity for GABA-A receptors. It also has a relatively long half-life, allowing for sustained effects. However, the limitations of this compound for lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one. One area of interest is its potential use as a therapeutic agent for anxiety disorders and epilepsy. Another area of research is its potential use as a tool for studying the role of GABA-A receptors in neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis and formulation for medical use.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in medical research. It acts as a positive allosteric modulator of GABA-A receptors, resulting in anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use as a therapeutic agent and a tool for studying neurological disorders.
Synthesemethoden
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one can be synthesized through a multistep process involving the reaction of 1,2,4-triazole with 3-methyl-4-pentenoic acid, followed by cyclization and acetylation. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as GABA-A receptors, which are involved in the regulation of anxiety and sleep. This compound has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
Eigenschaften
IUPAC Name |
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-15(19-20-22(12)14-7-4-3-5-8-14)11-16(23)21-10-6-9-18-17(24)13(21)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSTIWIENCGHH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)